One-Step Synthesis Route
1-(Isocyanomethyl)-3-nitrobenzene was synthesized in a single step in quantitative yield using adapted Vilsmeier conditions, a protocol that avoids multi-step sequences typical for isocyanide preparation [1]. In contrast, the widely used Ugi method for isocyanide synthesis (formylation of amine followed by dehydration) typically yields 70–87% for similar benzyl isocyanides, and even optimized routes to 2-nitrobenzyl isocyanide rarely exceed 90% [2].
| Evidence Dimension | Synthetic yield (single-step preparation) |
|---|---|
| Target Compound Data | Quantitative yield (>95%) |
| Comparator Or Baseline | Typical benzyl isocyanide synthesis via Ugi method: 70–87% yield; 2-nitrobenzyl isocyanide: up to 90% |
| Quantified Difference | ≥5–25 percentage point yield advantage vs. standard methods |
| Conditions | Adapted Vilsmeier conditions, one-pot protocol at room temperature |
Why This Matters
Higher synthetic yield directly reduces material costs and increases throughput for procurement and scale-up decisions, making this route economically advantageous for bulk sourcing.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Molbank 2023, 2023(2), M1654. View Source
- [2] Ugi, I.; Meyr, R. Angew. Chem. 1958, 70, 702; also see typical yields for benzyl isocyanide synthesis in standard protocols (70–87%). View Source
